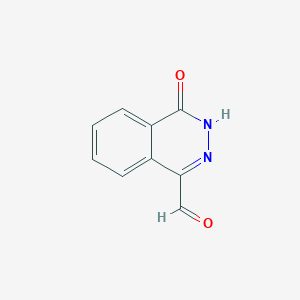

Phthalazin-1(2h)-one-4-carbaldehyde

描述

Phthalazin-1(2H)-one-4-carbaldehyde is a heterocyclic compound characterized by a fused benzene and pyridazine ring system (phthalazinone core) with a formyl (-CHO) substituent at position 4. Its structure combines electrophilic reactivity (from the aldehyde group) with the biological versatility of the phthalazinone scaffold. Phthalazine derivatives are widely studied for their pharmacological and agrochemical applications, including roles as enzyme inhibitors (e.g., acetohydroxyacid synthase (AHAS)), herbicides, and therapeutic agents targeting neurological and cardiovascular systems .

Synthetic routes to phthalazin-1(2H)-one derivatives often involve cyclization strategies, as seen in the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives via ortho-substituent cyclization . The introduction of the formyl group at position 4 enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug discovery .

属性

CAS 编号 |

116286-87-4 |

|---|---|

分子式 |

C9H6N2O2 |

分子量 |

174.16 g/mol |

IUPAC 名称 |

4-oxo-3H-phthalazine-1-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |

InChI 键 |

PBJJLZYNPLMYDZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of phthalazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Aldehyde vs. Carboxylic Acid : The formyl group in this compound offers reactivity for Schiff base formation, whereas the hydroxycarbonyl group in compound 17 enhances solubility and hydrogen-bonding capacity .

- Substituent Position : The herbicidal activity of 8-(4,6-dimethoxypyrimidin-2-yloxy) derivatives (e.g., 7a-7w ) highlights the importance of electron-withdrawing groups at specific positions for AHAS inhibition .

- Aromatic Substituents : 4-(4-Methyl-phenyl) derivatives exhibit α1-receptor selectivity, suggesting that bulky aryl groups enhance receptor binding .

Pharmacological and Agrochemical Profiles

Enzyme Inhibition (AHAS) :

Compound 7a-7w (Ki values comparable to KIH-6127) demonstrates that electron-deficient substituents (e.g., dimethoxypyrimidinyloxy) enhance AHAS binding, critical for herbicide development .

Receptor Binding (α1-Adrenergic) :

4-(4-Methyl-phenyl) derivatives show nanomolar affinity for α1-receptors, with selectivity influenced by the methyl group’s steric effects .

Antimicrobial and Anticancer Potential :

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。